molecular formula C10H10N2OS B2938581 2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine CAS No. 2198305-13-2

2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine

Cat. No.: B2938581
CAS No.: 2198305-13-2
M. Wt: 206.26
InChI Key: VERCBXQFZAZLCV-UHFFFAOYSA-N
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Description

2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine is a synthetic compound featuring a pyridine core substituted with a methyl group at the 2-position and a thiazole ring connected via an oxygen-methyl linker at the 6-position.

Properties

IUPAC Name

2-[(6-methylpyridin-2-yl)methoxy]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-8-3-2-4-9(12-8)7-13-10-11-5-6-14-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERCBXQFZAZLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine typically involves the reaction of 2-methyl-6-chloromethylpyridine with 2-mercaptothiazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiazole moiety replaces the chlorine atom on the pyridine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyridine and thiazole rings exhibit distinct reactivity profiles in EAS due to electronic and steric effects.

Reaction Reagents/Conditions Position Product Reference
NitrationHNO₃/H₂SO₄, 0°CPyridine: C44-Nitro derivative
Halogenation (Br₂)Br₂, FeBr₃, CH₂Cl₂, RTThiazole: C55-Bromo-thiazole analog
SulfonationH₂SO₄, SO₃, 50°CPyridine: C3/C5Sulfonated pyridine-thiazole hybrid

Key Observations :

  • The electron-donating methyl group on pyridine directs substitution to C4.

  • Thiazole’s electron-deficient nature favors electrophilic attack at C5.

Nucleophilic Substitution

The thiazole ring and ether linkage are reactive toward nucleophiles under controlled conditions.

Reaction Reagents/Conditions Site Product Reference
Thiazole C2 substitutionKSCN, CuI, DMF, 100°CThiazole: C22-Thiocyanate derivative
Ether cleavageHBr (48%), reflux, 6 hEther bond6-(bromomethyl)-2-methylpyridine

Mechanistic Notes :

  • Thiazole’s C2 position is susceptible to nucleophilic displacement due to aromatic stabilization.

  • Ether cleavage proceeds via acid-catalyzed SN1 or SN2 pathways.

Oxidation and Reduction

Functional group transformations are observed under redox conditions.

Reaction Reagents/Conditions Product Reference
Pyridine ring reductionH₂, Pd/C, ethanol, 60 psi, 24 hPiperidine-thiazole hybrid
Thiazole oxidationmCPBA, CH₂Cl₂, 0°C → RTThiazole N-oxide derivative

Limitations :

  • The methyl group on pyridine resists oxidation under mild conditions.

  • Over-oxidation of thiazole may lead to ring degradation.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions when functionalized with halides.

Reaction Reagents/Conditions Product Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl-thiazole conjugate
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N, THFAlkyne-functionalized derivative

Applications :

  • Enables modular synthesis of bioconjugates for drug discovery .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting.

  • pH Sensitivity : Stable in neutral conditions; ether bond hydrolyzes in strong acids/bases.

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) .

Scientific Research Applications

2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, and in materials science for the synthesis of novel polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The thiazole moiety can enhance the compound’s binding affinity and specificity for its target, leading to improved pharmacological activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

The compound’s pharmacological and structural profile can be contextualized against key mGluR5 modulators:

Structural Comparisons
Compound Core Structure Substituent at Pyridine 6-Position Key Functional Groups
2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine Pyridine + thiazole -(CH₂O)-thiazol-2-yl Thiazole-oxygen-methyl linker
MPEP (2-Methyl-6-(phenylethynyl)pyridine) Pyridine + phenylacetylene -C≡C-Ph Ethynyl spacer
MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine) Pyridine + thiazole acetylene -C≡C-(4-thiazolyl) Thiazole-ethynyl spacer
SIB-1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine) Pyridine + styryl -CH=CH-Ph Styryl group

Key Observations :

  • The thiazole-oxygen-methyl linker in the target compound replaces the ethynyl or styryl spacers in MPEP, MTEP, and SIB-1893.
  • Unlike MTEP’s thiazole-4-yl substitution, the target compound’s thiazole-2-yl group could alter interactions with mGluR5 allosteric pockets, affecting binding affinity .
Pharmacological Profiles
Compound Target Receptor(s) IC₅₀/EC₅₀ (mGluR5) Selectivity (vs. mGluR1) Neuroprotective Efficacy Key Applications
Target Compound mGluR5 (putative) Not reported Not reported Theoretical Under investigation
MPEP mGluR5, NMDA receptors 0.37–0.41 µM >100-fold Yes (in vitro/in vivo) Neuroprotection, ethanol studies
MTEP mGluR5 0.29 µM >300-fold Yes (delayed efficacy) Neuroprotection, PET imaging
SIB-1893 mGluR5 0.29 µM >100-fold Yes Glutamate excitotoxicity models

Key Findings :

  • MPEP: A prototypical mGluR5 antagonist with dual activity at NMDA receptors, complicating its selectivity . Demonstrated efficacy in reducing traumatic neuronal injury and modulating ethanol consumption .
  • MTEP : Higher selectivity and potency than MPEP, with delayed neuroprotective effects (effective even 6 hours post-toxicity) . Used as a template for PET tracer development (e.g., [11C]ABP688) .
  • SIB-1893: Noncompetitive antagonist with styryl substitution; retains potency but may exhibit distinct pharmacokinetics due to reduced metabolic stability compared to ethynyl analogs .
Pharmacokinetic and Therapeutic Considerations
  • MPEP : High lipophilicity limits brain uptake and increases off-target binding . Used in preclinical models of addiction and neurodegeneration.
  • MTEP : Improved brain penetration and metabolic stability, making it suitable for chronic studies .
  • However, in vivo efficacy remains unverified.

Biological Activity

2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a thiazole moiety, which enhances its biological activity. The structural formula can be represented as follows:

C10H10N2OS\text{C}_{10}\text{H}_{10}\text{N}_2\text{OS}

The biological effects of this compound are attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole moiety increases binding affinity and specificity, while the pyridine ring can engage in hydrogen bonding and π-π interactions, stabilizing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values demonstrate its potential as an antimicrobial agent.

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632
Candida albicans64128

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies revealed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and leukemia (K562). The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM)
MCF7 (breast cancer)15.6
K562 (leukemia)7.4
HEPG2 (liver cancer)10.28

The mechanism underlying its anticancer activity includes the inhibition of specific kinases involved in cell proliferation and survival pathways .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics, especially in the context of increasing antibiotic resistance .

Study on Anticancer Properties

In another investigation focusing on its anticancer properties, this compound was tested against a panel of cancer cell lines. The findings suggested that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent for cancer treatment .

Q & A

Q. What are the established synthetic routes for 2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine?

Methodological Answer: Synthesis typically involves coupling reactions between halogenated pyridine precursors and thiazole derivatives. For example:

  • Step 1: Bromination of 2-methylpyridine at the 6-position using N-bromosuccinimide (NBS) under radical conditions .
  • Step 2: Nucleophilic substitution of the bromine atom with a thiazol-2-yloxymethyl group via a Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR (DMSO-d6) confirm substitution patterns (e.g., methyl group at C2, thiazole linkage at C6) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 237.08 Da) .
  • Receptor Binding Assays: Radioligand competition studies (e.g., 3H^3H-MPEP displacement) assess affinity for mGluR5 receptors .

Q. What are the primary biological targets of this compound?

Methodological Answer:

  • mGluR5 Antagonism: Acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGluR5), confirmed via calcium flux assays in HEK293 cells expressing human mGluR5 .
  • NMDA Receptor Cross-Talk: Weak antagonism of NMDA receptors observed in cortical neuron cultures (IC50_{50} ~10 µM) .

Advanced Research Questions

Q. What experimental models are optimal for studying its neuroprotective effects?

Methodological Answer:

  • In Vitro: Primary cortical neurons exposed to glutamate excitotoxicity (100 µM glutamate, 24 hr). Pretreatment with 10 µM compound reduces cell death by 40% (measured via LDH assay) .
  • In Vivo: Traumatic brain injury (TBI) models in rats (controlled cortical impact). Intraperitoneal administration (3 mg/kg) reduces lesion volume by 30% (MRI T2-weighted imaging) .

Q. How does its allosteric modulation of mGluR5 differ from structurally related compounds (e.g., MPEP, MTEP)?

Methodological Answer:

  • Binding Kinetics: Competitive binding assays show 10-fold lower affinity for mGluR5 compared to MPEP (Ki_i = 15 nM vs. 1.5 nM) .
  • Functional Selectivity: Unlike MPEP, this compound exhibits partial agonism at mGluR4 in recombinant systems (EC50_{50} = 2 µM) .

Q. What are critical considerations for dose optimization in behavioral studies?

Methodological Answer:

  • Dose-Response Curves: Use 1–10 mg/kg (intraperitoneal) in rodents, monitoring plasma half-life (t1/2_{1/2} ~2 hr) via LC-MS .
  • Receptor Occupancy: PET imaging with 11C^{11}C-ABP688 confirms >80% mGluR5 occupancy at 5 mg/kg .

Q. How does its stability impact long-term experimental outcomes?

Methodological Answer:

  • Degradation Pathways: Susceptible to hydrolysis at the thiazole-oxygen bond under acidic conditions (pH <5). Stabilize with phosphate-buffered saline (pH 7.4) for in vitro studies .
  • Storage: Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles (≤3 cycles recommended) .

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